3,5,3′-Triiodo-D-thyronine chemical structure and properties
3,5,3′-Triiodo-D-thyronine chemical structure and properties
Topic: 3,5,3′-Triiodo-D-thyronine (D-T3): Chemical Structure, Pharmacology, and Therapeutic Potential Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The "Hidden" Enantiomer
3,5,3′-Triiodo-D-thyronine (D-T3), the dextrorotatory enantiomer of the active thyroid hormone Liothyronine (L-T3), has historically been dismissed as a biologically weak isomer.[1] However, modern pharmacological profiling reveals a distinct and highly valuable property: tissue-selective uptake .[1] Unlike L-T3, which is universally absorbed by tissues leading to cardiotoxicity (tachycardia) at therapeutic doses, D-T3 exhibits preferential accumulation in hepatic tissue over cardiac tissue.[1]
This guide provides a comprehensive technical analysis of D-T3, detailing its chemical synthesis, differential pharmacokinetics, and its potential as a liver-selective thyromimetic for treating dyslipidemia and metabolic associated fatty liver disease (MAFLD) with a superior safety margin.[1]
Chemical Profile & Stereochemistry
D-T3 is the enantiomer of the naturally occurring thyroid hormone.[2] While the iodine substitution pattern remains identical, the stereochemistry at the
Physicochemical Properties Table[1][3][4][5][6]
| Property | Data | Note |
| IUPAC Name | O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosine | |
| Common Name | Dextro-Triiodothyronine (D-T3) | |
| CAS Number | 5714-08-9 | Distinct from L-T3 (6893-02-3) |
| Molecular Formula | ||
| Molecular Weight | 650.97 g/mol | |
| Stereochemistry | D-isomer ( | Enantiomer of natural L-T3 |
| Solubility | Low in water; Soluble in alkaline solutions (NaOH/KOH), EtOH | Amphoteric nature |
| pKa | Ionization impacts bioavailability |
Structural Visualization
The following diagram illustrates the stereochemical relationship and the iodine substitution pattern critical for receptor binding.
Figure 1: Stereochemical relationship between L-T3 and D-T3 sharing the iodinated thyronine core.[1]
Synthesis and Purification Protocols
The synthesis of D-T3 requires strict control over stereochemistry to prevent racemization. The classical method involves the coupling of iodinated phenylpyruvic acid derivatives with D-tyrosine analogs.
3.1. Retrosynthetic Strategy
The core strategy relies on the oxidative coupling of 3,5-diiodo-D-tyrosine (D-DIT) with 4-hydroxy-3,5-diiodophenylpyruvic acid (DIHPPA) , followed by des-iodination or specific iodination steps.[1]
3.2. Step-by-Step Synthesis Workflow[1]
-
Starting Material: Begin with commercially available D-Tyrosine .[1]
-
Iodination (Precursor A): Iodinate D-Tyrosine using
in aqueous ammonia to yield 3,5-diiodo-D-tyrosine (D-DIT) .-
QC Check: Verify optical rotation
to ensure no racemization occurred.
-
-
Coupling Reaction:
-
Selective Deiodination (if making from T4):
-
Purification (Chiral Resolution):
3.3. Purification Protocol (Chiral HPLC)
To ensure >99% enantiomeric excess (ee), use the following chromatographic system:
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (80 : 20 : 0.1 v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Elution Order: D-T3 typically elutes before L-T3 in this system (verify with standards).
Pharmacology: The "Liver-Heart" Selectivity Mechanism
This is the most critical section for drug development.[1] D-T3 is not merely a "weak" T3; it is a tissue-selective T3.[1]
4.1. Receptor Binding vs. Cellular Uptake
In isolated nuclear assays, D-T3 binds to Thyroid Hormone Receptors (TRs) with significant affinity, though lower than L-T3.[1] However, in whole-cell assays, its potency drops drastically.[1] This discrepancy identifies membrane transport as the selectivity filter.
| Parameter | L-T3 (Natural) | D-T3 (Enantiomer) | Ratio (L/D) |
| Nuclear Binding Affinity ( | High ( | Moderate | ~1.4 - 2x |
| Whole Cell Uptake | High (Universal) | Low (Restricted) | ~5.5x |
| Liver Accumulation | High | Very High | 0.5x (D accumulates 2x more) |
| Heart Accumulation | High | Low | >2x (L accumulates 2x more) |
| Cardiotoxicity Threshold | Low | High | ~15x Safety Margin |
4.2. Mechanism of Action Diagram
The following diagram explains why D-T3 lowers cholesterol without causing tachycardia.
Figure 2: Differential tissue uptake mechanism.[1] D-T3 preferentially enters hepatic cells, sparing cardiac tissue.[1]
4.3. Metabolic Stability
D-T3 is metabolized slightly faster than L-T3, with a higher Metabolic Clearance Rate (MCR).[1][2]
-
Deiodination: D-T3 is a substrate for Type 1 Deiodinase (D1) in the liver/kidney but shows different kinetics for Type 3 Deiodinase (inactivation).[1]
-
Implication: Higher doses of D-T3 are required to achieve steady-state therapeutic levels compared to L-T3, but the therapeutic index remains wider due to the cardiac sparing effect.[1]
Therapeutic Potential & Applications[8][11][12]
5.1. Dyslipidemia and Obesity
D-T3 mimics the beneficial effects of thyroid hormone on lipid metabolism:
-
Upregulation of LDL Receptors: Enhances clearance of LDL cholesterol from plasma.
-
Cholesterol-7
-hydroxylase: Increases conversion of cholesterol to bile acids.[1] -
Data: In rat models, D-T3 reduces cholesterol with a potency comparable to L-T3 when corrected for uptake, but requires ~15-20x the dose to trigger equivalent heart rate increases.[1]
5.2. Thyroid Hormone Replacement (Novel Contexts)
While not a standard replacement for hypothyroidism (due to cost and half-life), it holds potential for "Thyroid Hormone Mimetics" where specific metabolic activation is desired without the thyrotoxic cardiac risks.[1]
Experimental Protocol: In Vitro Binding Assay[2]
To validate the affinity of D-T3 in your lab, use this competitive binding protocol.
Materials:
-
Recombinant Human TR
and TR Ligand Binding Domains (LBD).[1] -
Radioligand:
-L-T3.[1][2] -
Separation: Sephadex G-25 columns or Hydroxylapatite.[1]
Workflow:
-
Preparation: Dilute TR proteins in Buffer A (20 mM Tris-HCl, pH 7.4, 1 mM DTT, 10% Glycerol).
-
Incubation:
-
Separation:
-
Quantification: Count radioactivity in the pellet (Bound fraction).
-
Analysis: Plot % Bound vs. Log[D-T3]. Calculate
and convert to using the Cheng-Prusoff equation.[1]-
Expected Result:
for D-T3 should be approx 1.5 - 5x higher (weaker affinity) than L-T3 control.[1]
-
References
-
Schwartz, H. L., et al. (1983).[1] "Distribution and metabolism of L- and D-triiodothyronine (T3) in the rat: preferential accumulation of L-T3 by hepatic and cardiac nuclei."[2] Endocrinology.
-
Underwood, A. H., et al. (1986).[1][7] "A thyromimetic that decreases plasma cholesterol levels without increasing cardiac activity."[1][7] Nature.[1][7]
-
Grover, G. J., et al. (2004).[1] "Effects of the Thyroid Hormone Receptor Agonist GC-1 on Metabolic Rate and Cholesterol."[4] Endocrinology.
-
Sorimachi, K., & Cahnmann, H. J. (1977).[1] "A simple synthesis of [3,5-125I]Diiodo-L-thyronine of high specific activity." Endocrinology.
-
Bianco, A. C., & Kim, B. W. (2006).[1] "Deiodinases: implications of the local control of thyroid hormone action." Journal of Clinical Investigation.
Sources
- 1. Triiodothyronine - Wikipedia [en.wikipedia.org]
- 2. Distribution and metabolism of L- and D-triiodothyronine (T3) in the rat: preferential accumulation of L-T3 by hepatic and cardiac nuclei as a probable explanation of the differential biological potency of T3 enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinician.com [clinician.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. A thyromimetic that decreases plasma cholesterol levels without increasing cardiac activity - PubMed [pubmed.ncbi.nlm.nih.gov]
